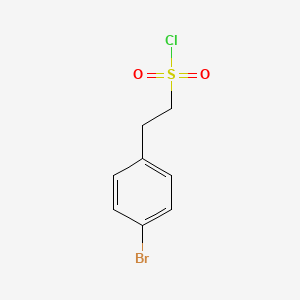

2-(4-溴苯基)乙磺酰氯

描述

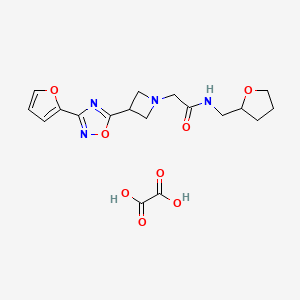

“2-(4-Bromophenyl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 711018-68-7 . It has a molecular weight of 283.57 and its IUPAC name is 2-(4-bromophenyl)ethanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)ethanesulfonyl chloride” is 1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 . This indicates that the molecule consists of a bromophenyl group attached to an ethanesulfonyl chloride group .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Bromophenyl)ethanesulfonyl chloride” were not found, sulfonyl chlorides in general are known to be highly reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Bromophenyl)ethanesulfonyl chloride” is C8H8BrClO2S . Its exact mass is 281.91200 . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not found in the sources.科学研究应用

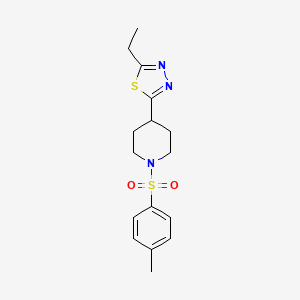

催化应用

- 钯催化的胺化反应:该化合物可用作钯催化的胺化反应中的前体,能够合成具有敏感官能团的苯胺及其衍生物,表明其在构建含氮杂环中的作用 (Anjanappa 等人,2008)。

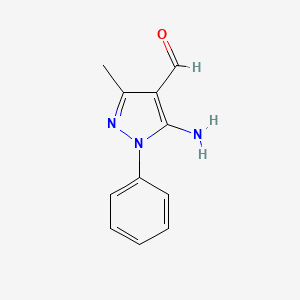

杂环体系的合成

- 杂环的亲电试剂:该化合物可用作亲电试剂,有助于制备二氢-1,4-二硫代亚甲基取代的芳烃,表明其在合成具有潜在药用价值的新型杂环体系中的作用 (Allared 等人,2001)。

酶抑制研究

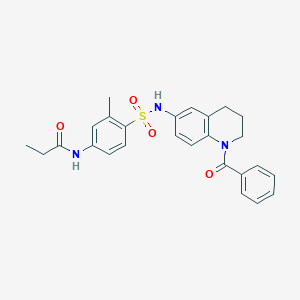

- 酶抑制剂的合成和评价:由该化合物合成的系列 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺被评估其酶抑制潜力,突出了其在开发用于治疗目的的新型抑制剂中的重要性 (Riaz,2020)。

发光材料合成

- 发光材料的制备:该化合物有助于合成具有发光性质的环钯配合物,突出了其在开发用于光学应用的新型材料中的重要性 (Xu 等人,2014)。

高级有机合成

- 多磺酰氯的合成:研究表明可以合成功能性芳香族多磺酰氯,包括衍生自 2-(4-溴苯基)乙磺酰氯的多磺酰氯,展示了其在构建复杂分子以用于高级有机合成中的作用 (Percec 等人,2001)。

作用机制

Target of Action

It’s known that sulfonyl chlorides are generally used as intermediates in organic synthesis due to their reactivity .

Mode of Action

Sulfonyl chlorides are typically used in organic synthesis as they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Biochemical Pathways

It’s worth noting that the compound can be used in suzuki-miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .

属性

IUPAC Name |

2-(4-bromophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUYMLVRJKFPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)ethanesulfonyl chloride | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)